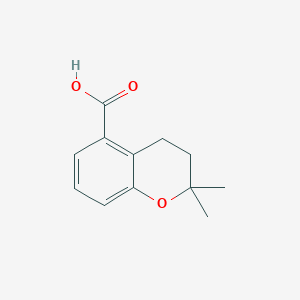
4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxamide is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxamide typically involves the reaction of homophthalic anhydride with amines under specific conditions. One efficient route involves the use of the Castagnoli-Cushman reaction, where homophthalic anhydride reacts with 1,3,5-triazinanes as formaldimine synthetic equivalents . The reaction conditions are generally mild, and the desired product can be obtained in good yield.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups attached to the core structure.
Scientific Research Applications
4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair . The compound binds to the active site of the enzyme, preventing its normal function and thereby affecting cellular processes.
Comparison with Similar Compounds
Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate: This compound has a similar core structure but differs in the position and type of substituents.
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and exhibit comparable chemical properties.
Uniqueness: 4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a PARP inhibitor highlights its potential in medicinal chemistry.
Properties
CAS No. |
89928-68-7 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-methyl-1-oxo-2H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C11H10N2O2/c1-6-7-4-2-3-5-8(7)11(15)13-9(6)10(12)14/h2-5H,1H3,(H2,12,14)(H,13,15) |
InChI Key |
GETXAYDWJHOXAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=O)C2=CC=CC=C12)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11895586.png)
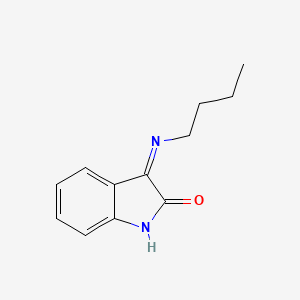



![5-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11895617.png)
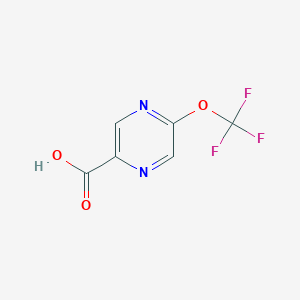
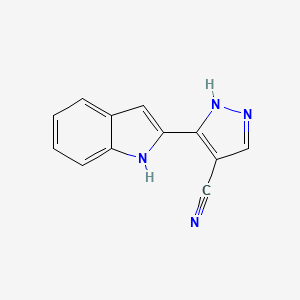
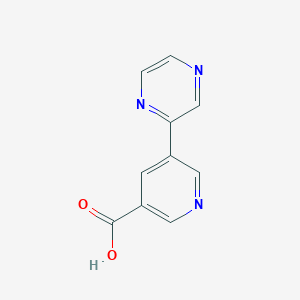
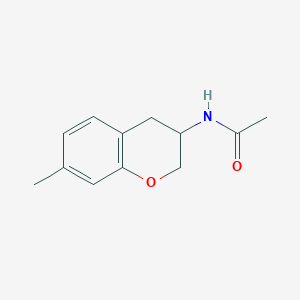
![Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11895656.png)
![2'-Ethynyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11895657.png)
![3-Nitroimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B11895660.png)
